molecular formula C5H2BrFIN B13916983 2-Bromo-3-fluoro-6-iodopyridine

2-Bromo-3-fluoro-6-iodopyridine

Cat. No.: B13916983
M. Wt: 301.88 g/mol
InChI Key: RBNCYSWPRFHTDW-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are replaced by bromine, fluorine, and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by iodination. The reaction conditions often involve the use of reagents such as lithium diisopropylamide (LDA) and iodine in tetrahydrofuran (THF) under inert atmosphere at low temperatures .

Industrial Production Methods: Industrial production methods for fluoropyridine compounds, including this compound, often utilize improved Blaz-Schiemann reactions or denitrification processes. These methods are designed to overcome the harsh reaction conditions and multiple side reactions typically associated with fluorination processes. The reactions are optimized for solvent selection and condition control to achieve higher yields suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-6-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Copper(I) iodide, tert-butyl nitrite, acetonitrile.

    Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-Bromo-6-fluoro-3-iodopyridine. Note that search results refer to "2-Bromo-6-fluoro-3-iodopyridine" while the query asks about "2-Bromo-3-fluoro-6-iodopyridine".

Scientific Research Applications

2-Bromo-6-fluoro-3-iodopyridine is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The presence of bromine, fluorine, and iodine substituents on the pyridine ring makes it a versatile building block for synthesizing complex molecules and novel therapeutic agents.

Chemistry

  • It serves as a building block in synthesizing complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.
  • The halogen atoms in the compound can act as leaving groups or participate in forming new bonds in chemical reactions.

Biology

  • It is employed in designing biologically active compounds, including enzyme inhibitors and receptor modulators.
  • The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Medicine

  • It is investigated for potential use in drug discovery and development, particularly in synthesizing novel therapeutic agents.
  • Halogenated pyridines, including this compound, have shown potential as anticancer agents by inducing apoptosis in cancer cell lines.
  • They can also exhibit antimicrobial properties against bacterial strains, making them candidates for developing new antibiotics.

Industry

  • It is utilized in producing specialty chemicals and materials, including dyes, polymers, and electronic components.

The biological activity of 2-Bromo-6-fluoro-3-iodopyridine primarily involves its interaction with molecular targets such as enzymes and receptors. The halogens can act as leaving groups or participate in forming new bonds, modulating the activity of these targets through binding or inhibition, which can lead to various pharmacological effects depending on the specific biological system involved.

Enzyme Inhibition

Research suggests that compounds similar to 2-Bromo-6-fluoro-3-iodopyridine can act as enzyme inhibitors. Studies have shown that halogenated pyridines can inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and metabolic disorders.

Receptor Modulation

The compound has been investigated for its ability to modulate receptor activity, including interactions with neurotransmitter receptors, which could influence neurological functions and provide insights into treatments for neurological disorders.

Case Studies

Anticancer Activity

  • A study explored the synthesis of various halogenated pyridines, including 2-Bromo-6-fluoro-3-iodopyridine, demonstrating their potential as anticancer agents through apoptosis induction in cancer cell lines.

Antimicrobial Properties

  • Another research effort highlighted the antimicrobial efficacy of halogenated pyridines, suggesting that 2-Bromo-6-fluoro-3-iodopyridine could exhibit similar properties against bacterial strains, making it a candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing halogen atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. Under basic conditions, the compound can undergo heterolytic cleavage, forming reactive intermediates that interact with target molecules .

Comparison with Similar Compounds

  • 2-Bromo-6-fluoro-3-iodopyridine
  • 3-Bromo-2-fluoro-6-iodopyridine
  • 2-Fluoro-3-iodopyridine

Comparison: Compared to other halogenated pyridine derivatives, 2-Bromo-3-fluoro-6-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine atoms. This unique substitution pattern imparts distinct chemical properties, such as reduced basicity and altered reactivity, making it valuable for specific applications in synthetic chemistry and biological research .

Biological Activity

2-Bromo-3-fluoro-6-iodopyridine is a halogenated pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This compound, characterized by the presence of bromine, fluorine, and iodine, serves as a versatile building block in the synthesis of various biologically active molecules.

The molecular formula of this compound is C5H3BrFNI, with a molecular weight of approximately 276.9 g/mol. The presence of multiple halogens contributes to its reactivity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function through binding or inhibition. The halogen atoms may participate in various chemical reactions, acting as leaving groups or facilitating the formation of new bonds, which further enhances the compound's utility in drug discovery and development .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For example, it has been used in the design of inhibitors targeting various enzymes involved in metabolic pathways. The compound's unique electronic properties allow it to effectively bind to active sites, potentially altering enzyme kinetics .

Case Studies

  • Synthesis and Biological Evaluation : A study explored the synthesis of various pyridine derivatives, including those containing halogens like bromine and fluorine. These derivatives were evaluated for their biological activities, revealing that modifications at the 2-position (as seen in this compound) could significantly influence their efficacy as enzyme inhibitors and potential therapeutic agents .
  • Comparative Analysis : In a comparative analysis involving similar compounds such as 2-Bromo-3-iodopyridine and 2-Fluoro-6-iodopyridine, it was noted that the presence of fluorine in conjunction with other halogens led to variations in reactivity and biological effectiveness. This underscores the importance of structural features in determining biological outcomes .

Data Table: Biological Activity Comparison

CompoundActivity TypeEC50 (μM)Reference
This compoundEnzyme InhibitionTBD
2-Bromo-3-iodopyridineAntiparasitic Activity0.038
2-Fluoro-6-iodopyridineEnzyme InhibitionTBD

Properties

Molecular Formula

C5H2BrFIN

Molecular Weight

301.88 g/mol

IUPAC Name

2-bromo-3-fluoro-6-iodopyridine

InChI

InChI=1S/C5H2BrFIN/c6-5-3(7)1-2-4(8)9-5/h1-2H

InChI Key

RBNCYSWPRFHTDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)Br)I

Origin of Product

United States

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